

# A Comparative Guide to the Mass Spectrometry Analysis of 7-Nitro-1-tetralone

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## Compound of Interest

Compound Name: 7-Nitro-1-tetralone

Cat. No.: B1293709

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of **7-Nitro-1-tetralone** and its relevant alternatives. The data presented herein, including detailed fragmentation patterns and experimental protocols, is intended to support researchers in the identification, characterization, and quantification of these compounds in various research and development settings.

## Executive Summary

**7-Nitro-1-tetralone** is a crucial intermediate in the synthesis of various biologically active compounds. Its analysis by mass spectrometry is a key quality control and research step. This guide compares the electron ionization (EI) mass spectrometry data of **7-Nitro-1-tetralone** with its non-nitrated parent compound, 1-tetralone, and two substituted analogs, 7-amino-1-tetralone and 7-methoxy-1-tetralone. The presence of the nitro group significantly influences the fragmentation pattern, providing a unique fingerprint for its identification.

## Mass Spectrometry Data Comparison

The following tables summarize the key mass spectrometry data obtained under electron ionization (EI) for **7-Nitro-1-tetralone** and its selected alternatives.

Table 1: Key Mass Spectral Data of **7-Nitro-1-tetralone** and Alternatives

Compound	Molecular Formula	Molecular Weight ( g/mol )	Base Peak (m/z)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
7-Nitro-1-tetralone	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	191.18	163	191	145, 115, 89
1-Tetralone	C <sub>10</sub> H <sub>10</sub> O	146.19	118	146	117, 90, 63
7-Amino-1-tetralone	C <sub>10</sub> H <sub>11</sub> NO	161.20	161	161	133, 132, 104
7-Methoxy-1-tetralone	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	176.21	176	176	148, 133, 105

Table 2: Relative Intensities of Major Fragments

Compound	m/z of Molecular Ion	Relative Intensity (%)	m/z of Base Peak	Relative Intensity (%)	Other Key Fragments (m/z) and Relative Intensities (%)
7-Nitro-1-tetralone	191	50	163	100	145 (20), 115 (35), 89 (25)
1-Tetralone	146	80	118	100	117 (60), 90 (40), 63 (20)
7-Amino-1-tetralone	161	100	161	100	133 (30), 132 (25), 104 (15)
7-Methoxy-1-tetralone	176	100	176	100	148 (30), 133 (20), 105 (15)

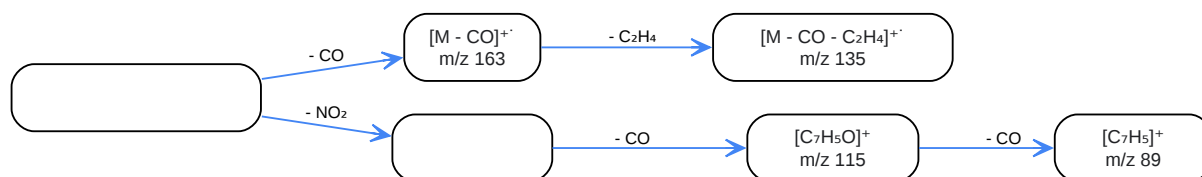
## Fragmentation Pathways and Analysis

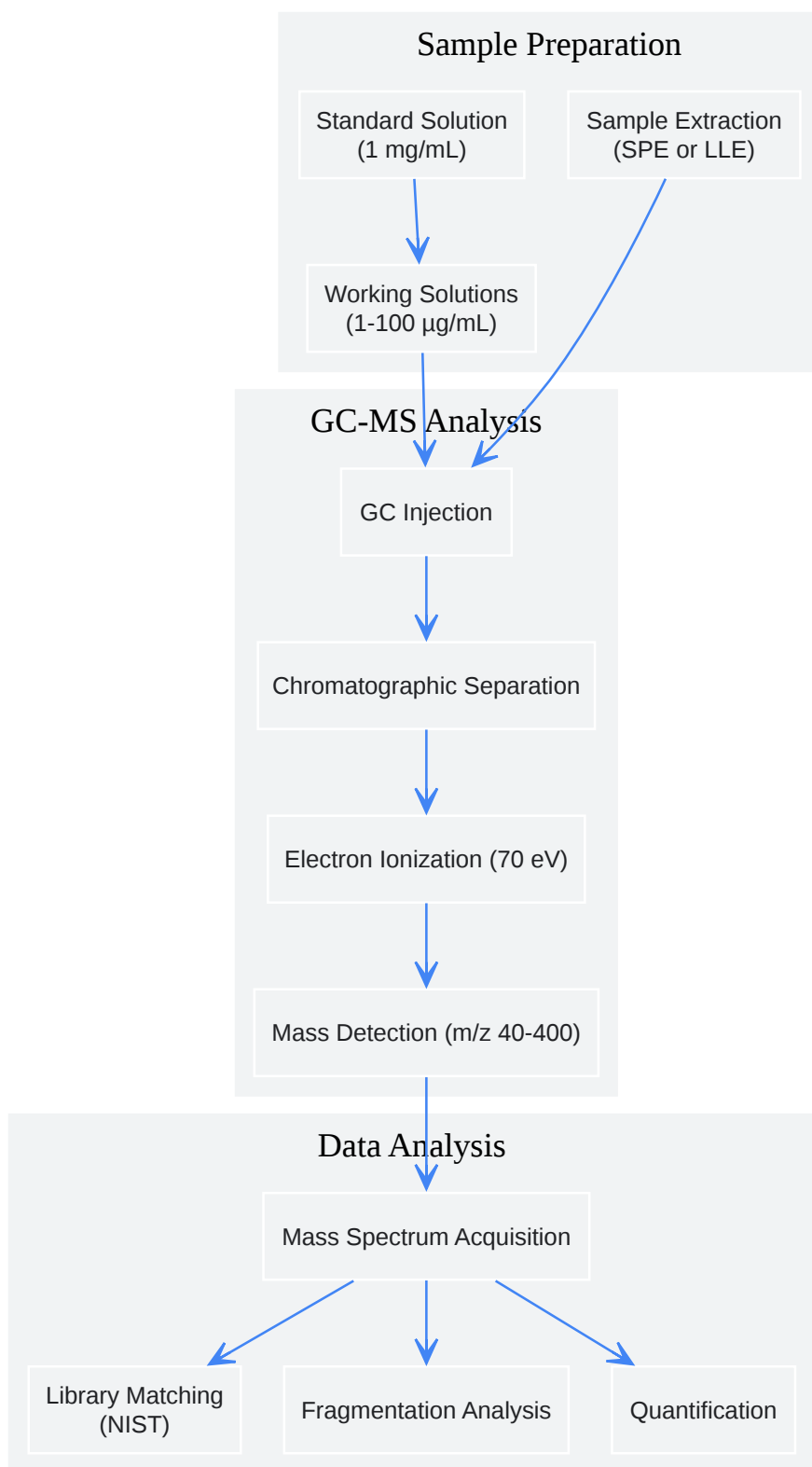
The fragmentation of these tetralone derivatives under electron ionization provides valuable structural information. The presence and nature of the substituent at the 7-position dramatically

influence the fragmentation pathways.

## 7-Nitro-1-tetralone

The mass spectrum of **7-Nitro-1-tetralone** is characterized by the initial loss of the nitro group ( $\text{NO}_2$ ) or a nitroso group ( $\text{NO}$ ). The base peak at  $m/z$  163 corresponds to the loss of  $\text{CO}$  from the molecular ion, a common fragmentation for cyclic ketones. Subsequent fragmentations involve the loss of ethene and other small molecules from the aliphatic ring.





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